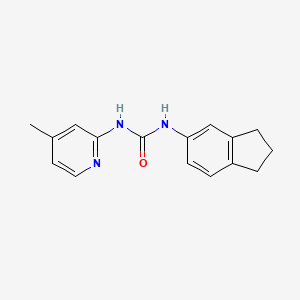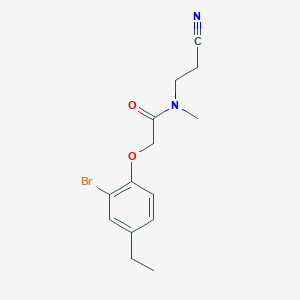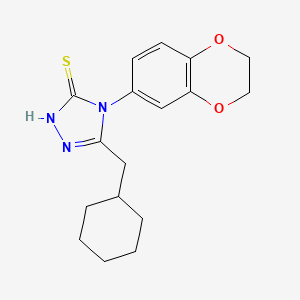
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-pyridinyl)urea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-pyridinyl)urea, also known as GW-501516 or Cardarine, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is classified as a PPARδ receptor agonist, which means it activates the peroxisome proliferator-activated receptor delta (PPARδ) in the body. In recent years, GW-501516 has gained popularity among athletes and bodybuilders due to its purported ability to enhance endurance and promote fat loss.
Mechanism of Action
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-pyridinyl)urea works by binding to and activating the PPARδ receptor, which is found in various tissues throughout the body, including skeletal muscle, liver, and adipose tissue. Activation of PPARδ leads to increased expression of genes involved in energy metabolism, including fatty acid oxidation and glucose uptake. This results in improved endurance and fat loss.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal and cell-based studies. These include increased expression of genes involved in fatty acid oxidation and glucose uptake, improved lipid profiles, reduced inflammation, and protection against atherosclerosis. In addition, this compound has been shown to increase endurance and promote fat loss in animal studies.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-pyridinyl)urea has several advantages for use in lab experiments, including its ability to activate PPARδ and induce changes in gene expression related to energy metabolism. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-pyridinyl)urea. These include further investigation into its effects on metabolic and cardiovascular disease, as well as its potential use in treating other conditions, such as cancer. In addition, there is a need for more research on the safety and toxicity of this compound, particularly in humans.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-pyridinyl)urea has been the subject of numerous scientific studies, particularly in the fields of metabolic and cardiovascular disease research. It has been shown to increase the expression of genes involved in fatty acid oxidation and improve glucose uptake in skeletal muscle cells. In animal studies, this compound has been found to improve lipid profiles, reduce inflammation, and protect against atherosclerosis.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(4-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-7-8-17-15(9-11)19-16(20)18-14-6-5-12-3-2-4-13(12)10-14/h5-10H,2-4H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNJENLWQQZVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[(2-furylmethyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4728592.png)
![2-(4-ethoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4728601.png)
![ethyl 2-[(4-chloro-3-nitrobenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4728609.png)
![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclohexanecarboxamide](/img/structure/B4728612.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide](/img/structure/B4728619.png)
![3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4728622.png)


![2-chloro-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4728661.png)
![2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4728664.png)

![8-benzyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4728679.png)
![8,8-dimethyl-10-(1-piperidinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4728684.png)
![5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4728699.png)